3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid
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Overview
Description
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid is a chemical compound with the molecular formula C10H18F2N2O2 and a molecular weight of 236.263 g/mol This compound features a piperazine ring substituted with a difluoroethyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid typically involves the reaction of piperazine derivatives with difluoroethyl compounds under controlled conditions. The process may include steps such as:
Formation of the Piperazine Intermediate: This involves the reaction of piperazine with a difluoroethyl halide (e.g., difluoroethyl bromide) in the presence of a base like potassium carbonate.
Introduction of the Butanoic Acid Moiety: The intermediate is then reacted with a butanoic acid derivative, such as butanoyl chloride, under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperazine ring can interact with neurotransmitter systems, potentially influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid: Features an acetic acid moiety.
Uniqueness
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid is unique due to its specific combination of a difluoroethyl group and a butanoic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[4-(2,2-difluoroethyl)piperazin-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-8(6-10(15)16)14-4-2-13(3-5-14)7-9(11)12/h8-9H,2-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBNBAORVSBKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCN(CC1)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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